TW-37

Content Navigation

Researchers studying apoptosis resistance often face Mcl-1-driven failure of ABT-737/ABT-199. TW-37 overcomes this by inhibiting Mcl-1 (Ki = 260 nM) alongside Bcl-2, while its attenuated Bcl-xL binding (Ki = 1.11 µM) avoids severe thrombocytopenia seen with ABT-737 in vivo. This makes it essential for DLBCL and leukemia resistance models. Supplied as a >98% pure crystalline solid with >4-year stability at -20°C, it is pre-solubilized in DMSO-ready formats, enabling robust, reproducible screening across apoptosis, angiogenesis, and tumor microenvironment assays.

CAS Number

Product Name

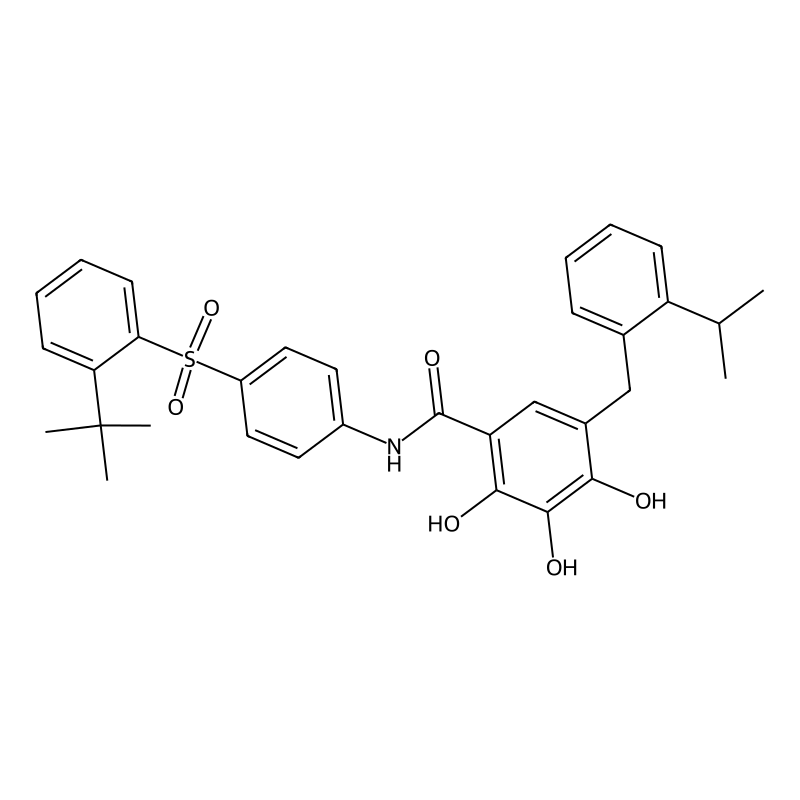

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

TW-37 (CAS 877877-35-5) is a synthetic, non-peptidic small-molecule pan-Bcl-2 family inhibitor designed as a second-generation benzenesulfonyl derivative of gossypol. With a molecular weight of 573.7 Da, it is procured primarily as a highly pure (>98%) crystalline solid that targets the BH3-binding groove of anti-apoptotic proteins . From a handling and processability standpoint, TW-37 offers excellent stability (≥4 years at -20°C) and is readily soluble in standard organic solvents such as DMSO and DMF (up to 25 mM), facilitating seamless integration into high-throughput screening and in vitro cell culture workflows . Unlike native BH3 peptides, this small molecule provides robust cell permeability and structural stability, making it a critical baseline material for laboratories modeling apoptosis, angiogenesis, and tumor microenvironment dynamics without the degradation liabilities of peptide-based reagents .

Research Fit

Generic substitution of TW-37 with other well-known BH3 mimetics frequently fails due to critical differences in target selectivity and off-target toxicity profiles. Substituting TW-37 with the highly common benchmark ABT-737 or ABT-199 results in a failure to inhibit Mcl-1, rendering those alternatives ineffective in assays where Mcl-1 overexpression drives apoptotic resistance [1]. Conversely, attempting to use its natural precursor, gossypol (AT-101), introduces enantiomeric variability and broader off-target cytotoxic effects that compromise the reproducibility of mechanistic studies[2]. Furthermore, utilizing ABT-737 in whole-blood or in vivo models introduces severe, rapid thrombocytopenia due to its sub-nanomolar affinity for Bcl-xL, a complication that TW-37 avoids through its intentionally attenuated Bcl-xL binding profile [1]. Consequently, procurement of TW-37 is strictly required when a workflow demands simultaneous Bcl-2 and Mcl-1 inhibition coupled with a platelet-sparing pharmacological profile.

Substitution Risk

References

- [1] Mohammad, R. M., et al. Preclinical Studies of TW-37, a New Nonpeptidic Small-Molecule Inhibitor of Bcl-2, in Diffuse Large Cell Lymphoma Xenograft Model Reveal Drug Action on Both Bcl-2 and Mcl-1. Clinical Cancer Research 13.8 (2007): 2226-2235.

- [2] Wei, H., et al. Comparison of putative BH3 mimetics AT-101, HA14-1, sabutoclax and TW-37 with ABT-737 in platelets. Platelets 31.8 (2020): 1064-1072.

Mcl-1 Binding for ABT-737 Resistance

TW-37 demonstrates strong binding affinity for the Mcl-1 protein with a Ki of 260 nM, whereas the common procurement benchmark ABT-737 exhibits poor affinity for Mcl-1 (Ki > 1 µM) [1]. This quantitative advantage allows TW-37 to successfully disrupt t-Bid/Mcl-1 heterodimers in vitro, a mechanism that ABT-737 cannot replicate [1].

| Evidence Dimension | Mcl-1 Binding Affinity (Ki) |

| Target Compound Data | TW-37: 260 nM |

| Comparator Or Baseline | ABT-737: > 1000 nM |

| Quantified Difference | Greater than 3-fold superior affinity for Mcl-1 |

| Conditions | Fluorescence polarization-based cell-free binding assay using recombinant human Mcl-1 |

Procuring TW-37 is essential for screening and modeling cancer lines where Mcl-1 overexpression confers inherent resistance to standard Bcl-2/Bcl-xL selective inhibitors.

Platelet-Sparing Bcl-xL Affinity

While TW-37 is a potent pan-Bcl-2 inhibitor, it was rationally designed to possess lower affinity for Bcl-xL (Ki = 1.11 µM) compared to ABT-737, which binds Bcl-xL with sub-nanomolar affinity (Ki < 1 nM) [1]. Because Bcl-xL is an essential regulator of platelet survival, the ultra-high affinity of ABT-737 triggers rapid, caspase-dependent phosphatidylserine exposure and platelet death, whereas TW-37 leaves platelet viability largely unaffected even at 10 µM concentrations[2].

| Evidence Dimension | Bcl-xL Binding Affinity (Ki) and Platelet Toxicity |

| Target Compound Data | TW-37: Ki = 1.11 µM (Minimal platelet apoptosis at 10 µM) |

| Comparator Or Baseline | ABT-737: Ki < 1 nM (Severe platelet apoptosis and thrombocytopenia) |

| Quantified Difference | >1000-fold reduction in Bcl-xL affinity, preventing off-target platelet death |

| Conditions | In vitro whole-platelet flow cytometry assays and recombinant protein binding models |

This differentiated binding profile makes TW-37 the required choice for in vivo xenograft models and whole-blood assays where drug-induced thrombocytopenia would otherwise confound survival data.

Synthetic Stability vs. Peptide Mimetics

As a synthetic benzenesulfonyl small molecule, TW-37 is supplied as a highly pure (>98%) crystalline solid that maintains stability for ≥4 years at -20°C and achieves high solubility in DMSO (up to 25 mM) [1]. In contrast, native BH3 domain peptides—often used as baseline mechanistic probes—suffer from rapid proteolytic degradation in culture media and require specialized liposomal or viral delivery vectors to achieve cell permeability[1].

| Evidence Dimension | Shelf-life and Cell Permeability |

| Target Compound Data | TW-37: Stable for ≥4 years, intrinsically cell-permeable small molecule |

| Comparator Or Baseline | Native BH3 Peptides: Proteolytically unstable, require permeabilization vectors |

| Quantified Difference | Elimination of cold-chain degradation risks and vector-dependent delivery variables |

| Conditions | Standard laboratory storage and in vitro cell culture media |

TW-37 provides a highly reproducible, process-friendly reagent for long-term high-throughput screening, eliminating the handling complexities of peptide-based alternatives.

Sub-Apoptotic Endothelial Modulation in Angiogenesis

TW-37 exhibits a dual-function concentration profile, inhibiting the angiogenic potential of endothelial cells (blocking CXCL1 and CXCL8 expression) at sub-apoptotic concentrations of 0.005–0.05 µM, well below its apoptotic IC50 of 1.8 µM for the same cells [1]. Standard cytotoxic chemotherapeutics cannot decouple these effects, requiring cell-death-inducing concentrations to halt capillary sprouting [1].

| Evidence Dimension | Effective Concentration for Angiogenesis Inhibition |

| Target Compound Data | TW-37: 0.005–0.05 µM (Sub-apoptotic) |

| Comparator Or Baseline | Standard Cytotoxic Agents: Require concentrations ≥ Apoptotic IC50 |

| Quantified Difference | Decoupling of anti-angiogenic signaling from direct cellular cytotoxicity |

| Conditions | In vitro human endothelial cell migration and capillary sprouting assays |

Buyers studying the tumor microenvironment can procure TW-37 to selectively target angiogenic signaling pathways without prematurely inducing widespread endothelial apoptosis.

Mcl-1 Resistance in Hematological Malignancies

Because TW-37 possesses a Ki of 260 nM for Mcl-1, it is the optimal procurement choice for laboratories modeling resistance mechanisms in diffuse large B-cell lymphoma (DLBCL) and leukemia. Researchers utilizing ABT-737 often encounter Mcl-1-mediated resistance; integrating TW-37 allows for the successful disruption of t-Bid/Mcl-1 heterodimers, enabling accurate profiling of pan-Bcl-2 dependency in refractory cancer lines [1].

Platelet-Sparing In Vivo Xenograft Models

In preclinical murine models where overall survival and tumor regression are the primary endpoints, drug-induced thrombocytopenia can cause premature subject mortality. TW-37’s intentionally attenuated affinity for Bcl-xL (Ki = 1.11 µM) prevents the rapid platelet apoptosis characteristic of ABT-737, making TW-37 the preferred BH3 mimetic for long-term in vivo dosing regimens [1].

High-Throughput Screening for Apoptosis

For industrial or large-scale academic screening facilities, the stability and processability of a reference compound are paramount. TW-37’s >98% purity, 4-year shelf life, and high solubility in DMSO (up to 25 mM) make it a superior baseline control compared to proteolytically unstable BH3 peptides, ensuring high reproducibility across multi-plate cell viability and caspase-activation assays [1].

Angiogenesis and Tumor Microenvironment Assays

TW-37 is uniquely suited for specialized tumor microenvironment models due to its ability to inhibit CXCL1 and CXCL8 expression at sub-apoptotic concentrations (0.005–0.05 µM). This allows researchers to isolate and study the compound's anti-angiogenic effects on endothelial cell migration and capillary sprouting without the confounding variable of immediate endothelial cell death [2].

Application Fit Matrix

References

- [1] Mohammad, R. M., et al. Preclinical Studies of TW-37, a New Nonpeptidic Small-Molecule Inhibitor of Bcl-2, in Diffuse Large Cell Lymphoma Xenograft Model Reveal Drug Action on Both Bcl-2 and Mcl-1. Clinical Cancer Research 13.8 (2007): 2226-2235.

- [2] Zeitlin, B.D., et al. Antiangiogenic effect of TW37, a small-molecule inhibitor of Bcl-2. Cancer Research 66.17 (2006): 8698-8706.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Lieber J, Ellerkamp V, Wenz J, Kirchner B, Warmann SW, Fuchs J, Armeanu-Ebinger S. Apoptosis sensitizers enhance cytotoxicity in hepatoblastoma cells. Pediatr Surg Int. 2012 Feb;28(2):149-59. doi: 10.1007/s00383-011-2988-z. PubMed PMID: 21971946.

3: Zeitlin BD, Spalding AC, Campos MS, Ashimori N, Dong Z, Wang S, Lawrence TS, Nör JE. Metronomic small molecule inhibitor of Bcl-2 (TW-37) is antiangiogenic and potentiates the antitumor effect of ionizing radiation. Int J Radiat Oncol Biol Phys. 2010 Nov 1;78(3):879-87. doi: 10.1016/j.ijrobp.2010.04.024. Epub 2010 Aug 1. PubMed PMID: 20675079; PubMed Central PMCID: PMC2946486.

4: Tchernev G, Nenoff P. [Dissecting the pathways of tumour escape: " question of life and death?"]. An Bras Dermatol. 2010 Mar-Apr;85(2):248-59. Review. Portuguese. PubMed PMID: 20520947.

5: Buron N, Porceddu M, Brabant M, Desgué D, Racoeur C, Lassalle M, Péchoux C, Rustin P, Jacotot E, Borgne-Sanchez A. Use of human cancer cell lines mitochondria to explore the mechanisms of BH3 peptides and ABT-737-induced mitochondrial membrane permeabilization. PLoS One. 2010 Mar 31;5(3):e9924. doi: 10.1371/journal.pone.0009924. PubMed PMID: 20360986; PubMed Central PMCID: PMC2847598.

6: Ni Chonghaile T, Letai A. Mimicking the BH3 domain to kill cancer cells. Oncogene. 2008 Dec;27 Suppl 1:S149-57. doi: 10.1038/onc.2009.52. Review. PubMed PMID: 19641500.

7: Ashimori N, Zeitlin BD, Zhang Z, Warner K, Turkienicz IM, Spalding AC, Teknos TN, Wang S, Nör JE. TW-37, a small-molecule inhibitor of Bcl-2, mediates S-phase cell cycle arrest and suppresses head and neck tumor angiogenesis. Mol Cancer Ther. 2009 Apr;8(4):893-903. doi: 10.1158/1535-7163.MCT-08-1078. PubMed PMID: 19372562; PubMed Central PMCID: PMC2709836.

8: Wang Z, Azmi AS, Ahmad A, Banerjee S, Wang S, Sarkar FH, Mohammad RM. TW-37, a small-molecule inhibitor of Bcl-2, inhibits cell growth and induces apoptosis in pancreatic cancer: involvement of Notch-1 signaling pathway. Cancer Res. 2009 Apr 1;69(7):2757-65. doi: 10.1158/0008-5472.CAN-08-3060. Epub 2009 Mar 24. PubMed PMID: 19318573.

9: Al-Katib AM, Sun Y, Goustin AS, Azmi AS, Chen B, Aboukameel A, Mohammad RM. SMI of Bcl-2 TW-37 is active across a spectrum of B-cell tumors irrespective of their proliferative and differentiation status. J Hematol Oncol. 2009 Feb 16;2:8. doi: 10.1186/1756-8722-2-8. PubMed PMID: 19220884; PubMed Central PMCID: PMC2651908.

10: Azmi AS, Wang Z, Burikhanov R, Rangnekar VM, Wang G, Chen J, Wang S, Sarkar FH, Mohammad RM. Critical role of prostate apoptosis response-4 in determining the sensitivity of pancreatic cancer cells to small-molecule inhibitor-induced apoptosis. Mol Cancer Ther. 2008 Sep;7(9):2884-93. doi: 10.1158/1535-7163.MCT-08-0438. PubMed PMID: 18790769.

11: Azmi AS, Mohammad RM. Non-peptidic small molecule inhibitors against Bcl-2 for cancer therapy. J Cell Physiol. 2009 Jan;218(1):13-21. doi: 10.1002/jcp.21567. Review. PubMed PMID: 18767026; PubMed Central PMCID: PMC2577714.

12: Wang Z, Song W, Aboukameel A, Mohammad M, Wang G, Banerjee S, Kong D, Wang S, Sarkar FH, Mohammad RM. TW-37, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer. Int J Cancer. 2008 Aug 15;123(4):958-66. doi: 10.1002/ijc.23610. PubMed PMID: 18528859.

13: Mohammad RM, Goustin AS, Aboukameel A, Chen B, Banerjee S, Wang G, Nikolovska-Coleska Z, Wang S, Al-Katib A. Preclinical studies of TW-37, a new nonpeptidic small-molecule inhibitor of Bcl-2, in diffuse large cell lymphoma xenograft model reveal drug action on both Bcl-2 and Mcl-1. Clin Cancer Res. 2007 Apr 1;13(7):2226-35. PubMed PMID: 17404107.

14: Verhaegen M, Bauer JA, MartÃn de la Vega C, Wang G, Wolter KG, Brenner JC, Nikolovska-Coleska Z, Bengtson A, Nair R, Elder JT, Van Brocklin M, Carey TE, Bradford CR, Wang S, Soengas MS. A novel BH3 mimetic reveals a mitogen-activated protein kinase-dependent mechanism of melanoma cell death controlled by p53 and reactive oxygen species. Cancer Res. 2006 Dec 1;66(23):11348-59. PubMed PMID: 17145881.

15: Wang G, Nikolovska-Coleska Z, Yang CY, Wang R, Tang G, Guo J, Shangary S, Qiu S, Gao W, Yang D, Meagher J, Stuckey J, Krajewski K, Jiang S, Roller PP, Abaan HO, Tomita Y, Wang S. Structure-based design of potent small-molecule inhibitors of anti-apoptotic Bcl-2 proteins. J Med Chem. 2006 Oct 19;49(21):6139-42. PubMed PMID: 17034116.

16: Zeitlin BD, Joo E, Dong Z, Warner K, Wang G, Nikolovska-Coleska Z, Wang S, Nör JE. Antiangiogenic effect of TW37, a small-molecule inhibitor of Bcl-2. Cancer Res. 2006 Sep 1;66(17):8698-706. PubMed PMID: 16951185.

Explore Compound Types